molecular formula C10H15N3O3 B1419263 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid CAS No. 1218541-76-4

2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid

货号: B1419263
CAS 编号: 1218541-76-4
分子量: 225.24 g/mol
InChI 键: CVNGWRQSROJTGO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Structural Identification and International Union of Pure and Applied Chemistry Nomenclature

The compound this compound represents a sophisticated molecular architecture characterized by the integration of two distinct heterocyclic systems within a single chemical entity. The International Union of Pure and Applied Chemistry nomenclature designation for this compound is 2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid, reflecting the systematic naming conventions that describe the precise positioning and connectivity of the constituent molecular fragments. The compound bears the Chemical Abstracts Service registry number 1218541-76-4, which serves as its unique chemical identifier in international databases and research literature.

The molecular formula C₁₀H₁₅N₃O₃ indicates the presence of ten carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, resulting in a molecular weight of 225.25 grams per mole. The structural architecture consists of a central acetic acid functionality that serves as the connecting bridge between the pyrazole and morpholine ring systems. The pyrazole component features a 1-methyl substitution at the nitrogen position, while the morpholine ring contributes both amine and ether functional groups to the overall molecular structure. The Standard International Chemical Identifier representation InChI=1S/C10H15N3O3/c1-12-7-8(6-11-12)9(10(14)15)13-2-4-16-5-3-13/h6-7,9H,2-5H2,1H3,(H,14,15) provides a comprehensive description of the molecular connectivity and stereochemical arrangements.

The simplified molecular-input line-entry system representation CN1C=C(C=N1)C(C(=O)O)N2CCOCC2 offers a linear encoding of the molecular structure that facilitates database searching and computational analysis. Physical characterization reveals that the compound exists as a powder at room temperature conditions, with storage recommendations indicating stability under ambient environmental conditions. The International Chemical Identifier Key CVNGWRQSROJTGO-UHFFFAOYSA-N serves as a fixed-length condensed digital representation that enables rapid structural identification across chemical databases.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1218541-76-4
Molecular Formula C₁₀H₁₅N₃O₃
Molecular Weight 225.25 g/mol
International Union of Pure and Applied Chemistry Name 2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid
PubChem Compound Identifier 43803217
MDL Number MFCD12064824
Physical Appearance Powder
Storage Temperature Room Temperature

Historical Development in Heterocyclic Chemistry

The historical development of this compound emerges from the rich legacy of heterocyclic chemistry research, particularly the pioneering investigations into pyrazole and morpholine chemistry conducted during the late nineteenth and early twentieth centuries. The foundation of pyrazole chemistry traces back to the seminal work of German chemist Ludwig Knorr in 1883, who first coined the term "pyrazole" and initiated systematic investigations into this class of nitrogen-containing heterocycles. Knorr's groundbreaking discovery of the antipyretic properties of pyrazole derivatives in human subjects marked the beginning of intensive research into the medicinal applications of these compounds, establishing pyrazole chemistry as a cornerstone of pharmaceutical development.

The subsequent advancement in pyrazole synthetic methodology came through the classical work of German chemist Hans von Pechmann in 1898, who developed the now-famous Pechmann pyrazole synthesis involving the reaction of acetylene with diazomethane. This synthetic breakthrough provided researchers with reliable methods for constructing pyrazole ring systems, facilitating the exploration of numerous pyrazole derivatives with diverse biological activities. The historical significance of pyrazole chemistry was further enhanced by the discovery of the first natural pyrazole derivative by Japanese researchers Kosuge and Okeda in 1954, who isolated 3-n-nonylpyrazole from Houttuynia Cordata, demonstrating that these compounds could indeed be found in natural systems.

Parallel to the development of pyrazole chemistry, morpholine research evolved through the contributions of multiple scientists, with Ludwig Knorr again playing a significant role in the nomenclature and early characterization of morpholine compounds. The naming of morpholine was attributed to Knorr, who initially believed it to be part of the structure of morphine, although this assumption was later corrected. The industrial development of morpholine production began with the acid-catalyzed dehydration of diethanolamine, which remained the primary synthetic route until the early 1970s when more efficient processes involving diethylene glycol and ammonia under high temperature and pressure conditions were developed.

The convergence of pyrazole and morpholine chemistry into hybrid molecular architectures represents a more recent development in heterocyclic chemistry, emerging from the recognition that molecular hybridization strategies could enhance biological activities while minimizing adverse effects. Contemporary research has demonstrated that the combination of pyrazole and morpholine scaffolds within single molecular entities can produce compounds with superior pharmacological profiles compared to their individual components. This hybridization approach has become particularly prominent in anticancer drug discovery, where pyrazole-morpholine hybrid compounds have shown exceptional promise as potent anticancer agents with reduced toxicity profiles.

Position Within Pyrazole-Morpholine Hybrid Compounds

The position of this compound within the broader context of pyrazole-morpholine hybrid compounds reflects its significance as a representative member of an emerging class of bioactive molecules that have demonstrated considerable therapeutic potential across multiple disease areas. Research investigations have established that pyrazole-morpholine hybrid compounds occupy a unique position in medicinal chemistry due to their ability to combine the distinct pharmacological properties of both heterocyclic systems while exhibiting synergistic biological activities. The strategic positioning of the morpholine and pyrazole moieties within these hybrid structures has been shown to significantly influence their biological activities, with the specific connectivity patterns determining the overall pharmacological profile.

Contemporary research has demonstrated that compounds containing morpholine-pyrazole hybrid architectures exhibit significant vasodilatation properties, with several derivatives showing superior activity compared to established pharmaceutical agents. The benzofuran-morpholinomethyl-pyrazoline hybrids synthesized through Mannich reaction protocols have revealed remarkable vasorelaxant activities in isolated thoracic aortic rings, with some compounds achieving half-maximal inhibitory concentration values ranging from 0.3185 to 0.4577 millimolar, surpassing the activity of prazosin. These findings position pyrazole-morpholine hybrids as promising candidates for cardiovascular therapeutic applications.

The anticancer potential of pyrazole-morpholine hybrid compounds has been extensively investigated, with research demonstrating their effectiveness against various cancer cell lines including human breast adenocarcinoma, human colon cancer, and lung cancer cell lines. Novel dihydropyrazole derivatives containing morpholine have been identified as high-potency interaction inhibitors between adenomatous polyposis coli and Asef proteins, which are implicated in colon cancer proliferation, invasion, and metastasis. Among the synthesized compounds, specific derivatives have exhibited exceptional anti-proliferation activities against human colon cancer cell lines with half-maximal inhibitory concentration values of 0.10 micromolar, demonstrating superior efficacy compared to established anticancer agents such as regorafenib.

The structure-activity relationship studies of pyrazole-morpholine hybrid compounds have revealed critical insights into the molecular features that contribute to their biological activities. Research has established that the hybridization strategy involving pyrazoline scaffolds with various heterocyclic rings, including morpholine, represents a promising approach to minimize side effects and drug resistance in anticancer therapy. The comprehensive analysis of pyrazoline-containing hybrids has highlighted their monopolization of an important position in developing potent, safe, and novel anticancer agents, with the sole purpose of achieving high efficacy combined with reduced toxicity.

Table 2: Biological Activities of Related Pyrazole-Morpholine Hybrid Compounds

Compound Type Target Activity Cell Line/Model Activity Value Reference
Dihydropyrazole-morpholine Adenomatous polyposis coli-Asef inhibition HCT116 IC₅₀ = 0.10 μM
Benzofuran-morpholinomethyl-pyrazoline Vasorelaxation Rat aortic rings IC₅₀ = 0.3185-0.4577 mM
Pyrazoline-morpholine Anticancer activity MCF-7, HT-29 Various IC₅₀ values
Morpholine-benzimidazole-pyrazole Anticancer activity MCF-7, PC3, A549 Superior to etoposide

The mechanistic investigations of pyrazole-morpholine hybrid compounds have revealed their potential to interact with multiple molecular targets, including enzyme systems, receptor proteins, and cellular signaling pathways. The development of these compounds as small-molecule inhibitors has provided new avenues for therapeutic intervention in various disease states, particularly in cancer therapy where traditional approaches have encountered resistance and harsh treatment conditions. The continued research into pyrazole-morpholine hybrid compounds positions them as a new class of therapeutically relevant molecules that bridge the gap between traditional heterocyclic chemistry and modern precision medicine approaches.

属性

IUPAC Name

2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-7-8(6-11-12)9(10(14)15)13-2-4-16-5-3-13/h6-7,9H,2-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNGWRQSROJTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C(=O)O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid (commonly referred to as MPAA) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of MPAA, focusing on its anticancer and antimicrobial properties, alongside relevant research findings and case studies.

Molecular Characteristics:

  • Chemical Formula: C10H15N3O3
  • Molecular Weight: 225.25 g/mol
  • IUPAC Name: 2-(1-methylpyrazol-4-yl)-2-morpholin-4-ylacetic acid
  • PubChem CID: 43803217

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole structure. MPAA, with its unique molecular configuration, has shown promising results in inhibiting various cancer cell lines:

  • In vitro Studies:
    • MPAA demonstrated significant antiproliferative activity against several cancer types, including lung, colorectal, and breast cancers. Notably, it was effective against the MDA-MB-231 breast cancer cell line and HepG2 liver cancer cells, showcasing IC50 values in the low micromolar range .
  • Mechanism of Action:
    • The proposed mechanism involves the induction of apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell cycle progression at the G1/S phase .
  • Case Studies:
    • A study involving a series of pyrazole derivatives indicated that modifications to the pyrazole ring could enhance anticancer activity, with MPAA being one of the more potent analogs tested .

Antimicrobial Activity

MPAA's antimicrobial properties have also been explored, particularly against pathogenic bacteria:

  • In vitro Antimicrobial Evaluation:
    • The compound exhibited notable activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 0.25 to 0.5 mg/mL depending on the bacterial strain tested .
  • Mechanism of Action:
    • The antimicrobial action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways essential for bacterial growth .
  • Case Studies:
    • In a comparative study, MPAA was found to be more effective than several standard antibiotics, indicating its potential as a lead compound for developing new antimicrobial agents .

Research Findings Summary

Activity Target IC50/MIC (mg/mL) Notes
AnticancerMDA-MB-231 (Breast Cancer)< 0.5Induces apoptosis via caspase activation
AnticancerHepG2 (Liver Cancer)< 0.5Cell cycle arrest at G1/S phase
AntimicrobialS. aureus0.25Effective against biofilm formation
AntimicrobialE. coli0.5Disrupts cell membrane integrity

科学研究应用

Therapeutic Applications

The compound has been explored for several therapeutic applications, particularly in the following areas:

Anticancer Activity

Research has indicated that compounds similar to 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid exhibit potential as anticancer agents. For instance, derivatives of pyrazole have shown efficacy in inhibiting various kinases involved in cancer progression, such as Pim kinases . The structural similarity of this compound to known kinase inhibitors suggests it may also possess similar properties.

Neurological Disorders

The morpholine component is associated with neuropharmacological effects, making this compound a candidate for treating neurological disorders. Studies have indicated that morpholine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like anxiety and depression .

Anti-inflammatory Properties

The carboxylic acid functionality may contribute to anti-inflammatory effects. Compounds with similar structures have been reported to inhibit inflammatory pathways, suggesting that this compound could be further investigated for its ability to manage inflammatory diseases .

Table 1: Summary of Research Findings

StudyFocusFindings
US8436001B2Anticancer ActivityIdentified pyrazol-4-yl derivatives as effective Pim kinase inhibitors.
PubChemNeurological EffectsMorpholine derivatives exhibit modulation of neurotransmitter systems.
ACS PublicationsAnti-inflammatorySimilar compounds showed inhibition of inflammatory pathways.

相似化合物的比较

Table 1: Key Properties of 2-(1-Methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic Acid and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Key Applications/Notes References
Target Compound C₁₀H₁₅N₃O₃ 225.25 1-Methylpyrazole, Morpholine ≥95 Pharmaceutical intermediates, custom synthesis
2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid C₁₁H₁₀N₂O₂ 202.21 Phenyl group N/A Lipophilic scaffold for drug design
2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid C₆H₉N₃O₂ 155.15 Amino group N/A Precursor for peptidomimetics
2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid C₆H₇ClN₂O₂ 174.59 Chloro substituent 95 Halogenated intermediate for agrochemicals
2-(Morpholin-4-yl)acetic acid hydrochloride C₆H₁₂ClNO₃ 181.62 Morpholine, HCl salt N/A Solubility-enhanced building block
2-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)formamido]-2-phenylacetic acid C₁₄H₁₄ClN₃O₃ 307.73 Formamido, Chloro, Phenyl N/A Potential kinase inhibitor scaffold

Structural and Functional Analysis

Substituent Effects: The morpholine group in the target compound enhances water solubility and bioavailability, making it advantageous for drug candidates targeting central nervous system (CNS) disorders . The chloro substituent in 2-(4-chloro-1-methyl-1H-pyrazol-3-yl)acetic acid introduces electron-withdrawing effects, which can stabilize reactive intermediates in cross-coupling reactions .

Synthetic Utility :

  • The target compound and its analogues are synthesized via HBTU/DIEA-mediated coupling reactions , as evidenced in patents describing pyrazole-morpholine derivatives .
  • Ethyl 2-(1-methyl-1H-pyrazol-4-yl)acetate (Similarity: 0.82 to the target compound) serves as a versatile ester precursor for further functionalization .

Applications: Morpholine-containing derivatives are prevalent in anticancer agents (e.g., substituted 2-(morpholin-4-yl)-1,7-naphthyridines) due to their ability to modulate kinase activity . 2-Amino-2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a chiral building block for peptide-like structures, leveraging its amino group for amide bond formation .

Commercial Availability and Pricing

  • The target compound is priced higher (€1,768.00/500 mg) compared to simpler analogues like 2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, reflecting its complex synthesis and niche applications .
  • Discontinuation notices from suppliers like CymitQuimica suggest fluctuating demand or challenges in large-scale production .

Research Trends

  • Recent patents highlight the integration of pyrazole-morpholine hybrids into PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .
  • Analogues with trifluoromethyl groups (e.g., 2-hydroxy-2-((R)-3-oxo-4-(1-(6-(trifluoromethyl)pyridazin-4-yl)-1H-pyrazol-3-yl)morpholin-2-yl)acetic acid) exhibit improved metabolic stability, as noted in pharmacokinetic studies .

准备方法

General Synthetic Strategies

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid typically involves multi-step reactions, focusing on:

Key intermediates include 2-(1-methyl-1H-pyrazol-4-yl)acetic acid and morpholine derivatives.

Detailed Synthetic Routes

Method 1: Amide Coupling via HATU/DIEA

Reagents :

  • 2-(1-Methyl-1H-pyrazol-4-yl)acetic acid
  • Morpholine
  • HATU (coupling agent)
  • DIEA (base)
  • DMF (solvent)

Procedure :

  • Activation : Mix 2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1 eq) with HATU (1.3 eq) and DIEA (2 eq) in DMF at 0–25°C.
  • Coupling : Add morpholine (1.2 eq) and stir for 12–24 hours.
  • Work-up : Quench with water, extract with ethyl acetate, and purify via silica chromatography.

Yield : ~60–80% (based on analogous reactions).

Key Data :

Parameter Value
Reaction Time 10–24 hours
Temperature 10–35°C
Solvent DMF
Purification Column chromatography

Method 2: Direct Alkylation of Morpholine

Reagents :

  • 2-Bromo-2-(1-methyl-1H-pyrazol-4-yl)acetic acid
  • Morpholine
  • K₂CO₃ (base)
  • Acetonitrile (solvent)

Procedure :

  • Alkylation : React 2-bromo-2-(1-methyl-1H-pyrazol-4-yl)acetic acid (1 eq) with morpholine (2 eq) and K₂CO₃ (3 eq) in acetonitrile at reflux.
  • Isolation : Filter and concentrate under reduced pressure.

Yield : ~50–70% (estimated from similar substitutions).

Key Data :

Parameter Value
Reaction Time 6–12 hours
Temperature 80–100°C
Solvent Acetonitrile

Optimization Challenges

  • Steric Hindrance : The α-position of the acetic acid poses challenges for dual substitution.
  • Purification : Silica chromatography or recrystallization is critical due to polar byproducts.
  • Solvent Selection : DMF enhances coupling efficiency but complicates isolation.

Analytical Validation

  • NMR : Key peaks include δ 3.7–3.8 ppm (morpholine CH₂) and δ 7.2–7.6 ppm (pyrazole aromatic protons).
  • MS : Expected [M+H]⁺ = 240.1 (calculated for C₁₁H₁₇N₃O₃).

Comparative Analysis of Methods

Method Yield (%) Pros Cons
HATU/DIEA 60–80 High efficiency Costly reagents
Alkylation 50–70 Simple conditions Requires bromo precursor

Industrial Scalability

  • Method 1 is preferred for small-scale synthesis due to reliability.
  • Method 2 may be cost-effective for large-scale production if bromo precursors are accessible.

常见问题

Q. What experimental designs validate the compound’s stability under physiological conditions?

  • Methodology :
  • Incubate in PBS (pH 7.4) at 37°C for 24–72 hours.
  • Monitor degradation via LC-MS and compare with stability predictions from ACD/Labs .
  • Use 1H^1H-NMR to detect hydrolysis of the morpholine or pyrazole rings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid
Reactant of Route 2
2-(1-methyl-1H-pyrazol-4-yl)-2-(morpholin-4-yl)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。